Cas no 2229619-79-6 (1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propan-2-amine)

1,1,1-トリフルオロ-3-{5H,6H,7H,8H-イミダゾ[1,2-a]ピリジン-2-イル}プロパン-2-アミンは、フッ素置換基とイミダゾピリジン骨格を有する有機化合物です。この化合物は、高い電子求引性を持つトリフルオロメチル基と複素環アミン構造の組み合わせにより、医薬品中間体や農薬開発における重要な構築ブロックとしての潜在性を示します。特に、分子内の極性と脂溶性のバランスが調整可能な点が特徴で、生体利用効率の向上が期待されます。また、剛直な骨格構造により代謝安定性に優れ、創薬化学分野での応用が検討されています。

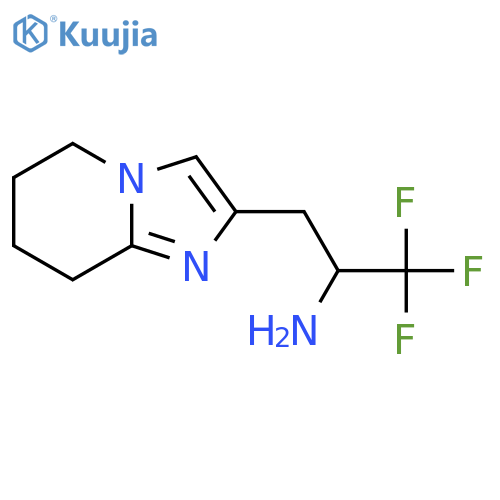

2229619-79-6 structure

商品名:1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propan-2-amine

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propan-2-amine

- 1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine

- EN300-1952992

- 2229619-79-6

-

- インチ: 1S/C10H14F3N3/c11-10(12,13)8(14)5-7-6-16-4-2-1-3-9(16)15-7/h6,8H,1-5,14H2

- InChIKey: ORCKBUHQVBCSTC-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1=CN2C(CCCC2)=N1)N)(F)F

計算された属性

- せいみつぶんしりょう: 233.11398195g/mol

- どういたいしつりょう: 233.11398195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 43.8Ų

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952992-0.5g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1952992-2.5g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1952992-5.0g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 5g |

$5470.0 | 2023-05-26 | ||

| Enamine | EN300-1952992-0.1g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1952992-10.0g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 10g |

$8110.0 | 2023-05-26 | ||

| Enamine | EN300-1952992-10g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 10g |

$5774.0 | 2023-09-17 | ||

| Enamine | EN300-1952992-5g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1952992-0.25g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1952992-0.05g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1952992-1.0g |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propan-2-amine |

2229619-79-6 | 1g |

$1887.0 | 2023-05-26 |

1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propan-2-amine 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

2229619-79-6 (1,1,1-trifluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propan-2-amine) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2039-76-1(3-Acetylphenanthrene)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量